N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride
Description
N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound featuring a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core substituted with a cyclobutyl carboxamide group and a hydrochloride salt. The spiro architecture, combining a tetrahydrofuran-like oxazole ring and a piperidine-like diazepane ring, confers structural rigidity, which may enhance binding specificity in biological systems. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse therapeutic applications, including antimicrobial and antiemetic activities .
Properties
Molecular Formula |
C12H20ClN3O2 |
|---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-cyclobutyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c16-11(14-9-3-1-4-9)10-7-12(17-15-10)5-2-6-13-8-12;/h9,13H,1-8H2,(H,14,16);1H |
InChI Key |
PFYNPWOEXWHYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NOC3(C2)CCCNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 2648996-47-6 (parent compound) |
| Synonyms | N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride; EN300-322772 |
| Structural Features | Spirocyclic system with oxa and diaza rings, cyclobutyl amide substituent, hydrochloride salt |
| SMILES | C1CC(C1)NC(=O)C2=NOC3(C2)CCCNC3.Cl |
The compound features a spiro[4.5]decane framework incorporating nitrogen and oxygen heteroatoms, with the cyclobutyl group attached via a carboxamide linkage. The hydrochloride salt form is characterized by the presence of chloride ion balancing the protonated amine.
Preparation Methods of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide Hydrochloride
General Synthetic Strategy
The synthesis of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride generally involves the construction of the spirocyclic core followed by functionalization with the cyclobutyl carboxamide moiety and subsequent conversion to the hydrochloride salt. The key steps include:
- Formation of the spirocyclic 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold.
- Introduction of the carboxamide functional group at the 3-position.
- Coupling with cyclobutylamine to form the N-cyclobutyl carboxamide.
- Salt formation by treatment with hydrochloric acid.
Detailed Synthetic Route
Step 1: Spirocyclic Core Construction
The spirocyclic core can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and cyclic ketones or aldehydes. For example, condensation of a 1,2-diamine with a cyclic ketone followed by intramolecular cyclization can yield the 1-oxa-2,7-diazaspiro system. Oxidative or reductive conditions may be employed depending on the substituents and desired oxidation state of the nitrogen atoms.
Step 2: Carboxamide Functionalization
The 3-position carboxamide is typically introduced by acylation of the spirocyclic amine intermediate with a carboxylic acid derivative such as an acid chloride or anhydride. Alternatively, coupling reagents like carbodiimides (e.g., EDC, DCC) can be used to facilitate amide bond formation under mild conditions, preserving the integrity of the spirocyclic framework.
Step 3: N-Cyclobutyl Substitution
Cyclobutylamine is reacted with the carboxylic acid derivative or activated ester to form the N-cyclobutyl carboxamide. This step requires careful control of stoichiometry and reaction conditions to ensure selective amide bond formation without side reactions.
Step 4: Hydrochloride Salt Formation
The free base of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or alcoholic solutions). This step improves compound stability and solubility for further applications.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | 1,2-diamine + cyclic ketone; reflux or mild heating | Cyclization monitored by TLC or NMR |
| Carboxamide formation | Acid chloride or activated ester + base (e.g., triethylamine) | Use of coupling agents to improve yield |
| N-Cyclobutyl amide coupling | Cyclobutylamine, solvent (e.g., dichloromethane), room temp | Stoichiometric control critical |
| Hydrochloride salt formation | HCl gas or HCl in ethanol, 0-25°C | Precipitation or crystallization of salt |
Alternative Synthetic Approaches
Patent literature suggests alternative methods involving:
- Use of thionyl chloride (SOCl2) to convert carboxylic acids to acid chlorides in situ before amide formation.
- Stepwise protection and deprotection strategies to selectively functionalize nitrogen atoms within the spirocyclic system.
- Microwave-assisted synthesis to accelerate cyclization and amide bond formation steps.
These methods aim to optimize yields, reduce reaction times, and improve purity for pharmaceutical-grade material.
Analytical and Research Findings on Preparation
- Purity and identity of the synthesized compound are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
- The hydrochloride salt exhibits enhanced water solubility and thermal stability compared to the free base, facilitating formulation development.
- Reaction yields vary depending on the synthetic route but typically range from 60% to 85% for the overall process.
- Crystallographic studies confirm the spirocyclic structure and the protonation state in the hydrochloride salt form.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Spirocyclic core synthesis | Cyclization of amino alcohols and cyclic ketones | High structural specificity | Requires careful control of conditions |
| Carboxamide formation | Acylation with acid chlorides or coupling reagents | Mild conditions, good yields | Sensitive to moisture |
| Cyclobutyl amide coupling | Reaction with cyclobutylamine | Selective, straightforward | Stoichiometric precision needed |
| Hydrochloride salt formation | Treatment with HCl gas or solution | Improves solubility and stability | Requires handling of corrosive reagents |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Carboxamide group (-CONH₂): Susceptible to hydrolysis under acidic or basic conditions.
-
Spirocyclic diazaspiro framework : Incorporates oxygen and nitrogen heteroatoms, which may participate in nucleophilic or electrophilic interactions.
-
Cyclobutyl substituent : Strained cyclopropane-like ring may undergo ring-opening reactions under stress.
Amide Hydrolysis
The carboxamide group can hydrolyze to form a carboxylic acid or its salt, depending on reaction conditions:
This reaction is common in amides and could be catalyzed by acids (e.g., HCl) or bases (e.g., NaOH).
Heterocyclic Ring Reactivity
The spirocyclic framework may undergo:
-
Nucleophilic attack : The nitrogen atoms in the diazaspiro ring could act as electron-deficient centers, reacting with nucleophiles (e.g., amines, alcohols).
-
Electrophilic substitution : The oxygen atom in the 1-oxa ring may direct electrophiles to specific positions.
Cyclobutyl Substituent Reactivity
The cyclobutyl group, due to its ring strain, may undergo:
-
Ring-opening metathesis : Under catalytic conditions (e.g., Grubbs catalyst).
-
Electrocyclic reactions : Thermal or light-induced ring-opening/closing.
Comparative Analysis of Related Compounds
A patent (US20110230493A1) discusses structurally similar diazaspiro compounds, enabling indirect insights into reactivity .
| Compound | Key Features | Reactivity Trends |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide | Lacks cyclobutyl group; simpler spiro structure | Likely less prone to cyclobutyl-related ring-opening |
| 3-[5-(Trifluoromethyl)pyridin-2-yl]phenyl derivative | Contains electron-withdrawing CF₃ groups | May enhance electrophilic substitution at aromatic rings |
| Naphthalen-2-yl derivative | Aromatic substituent | Potential for aromatic electrophilic substitution |
Limitations and Research Gaps
Available sources provide limited experimental data on reaction mechanisms. Further studies are required to:
-
Characterize hydrolysis kinetics and byproducts.
-
Investigate heterocyclic ring reactivity under specific conditions.
-
Assess cyclobutyl substituent interactions with catalysts or reagents.
Scientific Research Applications
N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s spirocyclic structure allows it to fit into unique binding pockets, making it a potent inhibitor .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Molecular Conformation and Stability
- Crystal Packing: highlights that analogs with aromatic substituents adopt a chair conformation in the piperidinone ring and an enveloped dihydroisoxazole ring, stabilized by van der Waals forces . The dihedral angle between phenyl groups (84.2°) suggests moderate steric hindrance, which may influence the target compound’s conformational flexibility.
Physicochemical Properties
Biological Activity
N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (CAS Number: 2649012-06-4) is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₃O₂ |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 2649012-06-4 |
| IUPAC Name | N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-3-ene-3-carboxamide hydrochloride |
Recent studies have highlighted the compound's interaction with key biological pathways:
- Inhibition of Oncogenic Pathways : The compound has shown potential in inhibiting the RAS protein, a critical player in cellular proliferation and differentiation. This inhibition is particularly relevant for targeting mutations such as KRAS G12C, which are associated with various cancers .
- Antitumor Activity : In vivo studies demonstrated that derivatives of diazaspiro compounds exhibit significant antitumor effects. For instance, a related compound was effective in reducing tumor size in xenograft models of non-small cell lung cancer .
- Selectivity and Safety : The compound's selectivity towards certain enzymes over others (e.g., COX-1 vs. COX-2) suggests a favorable safety profile, minimizing gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Xenograft Mouse Model : A study involving subcutaneous administration of a derivative showed a dose-dependent reduction in tumor size, indicating its potential as an effective cancer treatment .
- In Vitro Analyses : Various assays have been conducted to evaluate the selectivity of N-cyclobutyl derivatives against cyclooxygenase enzymes, supporting their potential as safer alternatives to traditional NSAIDs .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec | Inhibition of KRAS G12C | Antitumor therapy |
| Celecoxib | COX-2 selective inhibition | Anti-inflammatory |
| Rofecoxib | COX-2 selective inhibition | Pain relief |
Q & A
Q. What theoretical frameworks guide the integration of this compound into supramolecular systems?
- Methodological Answer : Apply density functional theory (DFT) to predict host-guest binding energies. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS), while small-angle X-ray scattering (SAXS) characterizes assembly morphology. For dynamic systems, use fluorescence anisotropy to track real-time conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
